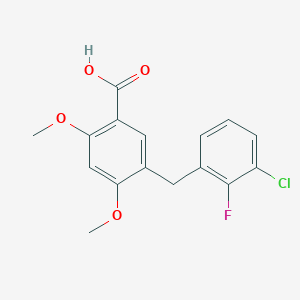

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClFO4/c1-21-13-8-14(22-2)11(16(19)20)7-10(13)6-9-4-3-5-12(17)15(9)18/h3-5,7-8H,6H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMMMWZNGDLRCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1CC2=C(C(=CC=C2)Cl)F)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80647412 | |

| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

949465-79-6 | |

| Record name | 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80647412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid

Introduction

This compound (CAS No: 949465-79-6) is a complex organic molecule featuring a substituted benzyl group attached to a dimethoxybenzoic acid core.[1][2] Its structural motifs are of significant interest to medicinal chemists and drug development professionals, often serving as a key intermediate in the synthesis of pharmacologically active compounds. For instance, related structures are pivotal in the synthesis of antiviral agents like Elvitegravir, highlighting the importance of robust and well-understood synthetic pathways.[3][4]

This guide provides a comprehensive overview of a scientifically sound and controlled synthetic pathway for this target molecule. It is designed for researchers, scientists, and professionals in drug development, offering not just a procedural outline but also the underlying chemical principles and rationale for the chosen methodologies.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic analysis of the target molecule suggests a two-step approach rooted in classical organic reactions. The primary challenge is the formation of the C-C bond between the benzoic acid ring and the benzyl group. A direct Friedel-Crafts alkylation is often plagued by issues such as polysubstitution and carbocation rearrangements.[5] A more reliable and controllable strategy involves a Friedel-Crafts acylation followed by a reduction of the resulting ketone.

This two-step sequence—acylation and reduction—offers superior control and is particularly effective for preparing alkyl-substituted arenes from acylbenzenes.[6]

Proposed Synthetic Pathway

Caption: A two-step pathway for the target synthesis.

Step 1: Friedel-Crafts Acylation

The initial step involves the electrophilic aromatic substitution reaction between 2,4-dimethoxybenzoic acid and 3-chloro-2-fluorobenzoyl chloride.

Causality and Mechanistic Insights

The Friedel-Crafts acylation is a robust method for creating a carbon-carbon bond by adding an acyl group to an aromatic ring.[7] The reaction proceeds via the formation of a highly electrophilic acylium ion, generated from the interaction of the acyl chloride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This acylium ion is resonance-stabilized and, critically, does not undergo rearrangement, a significant advantage over Friedel-Crafts alkylation.[7]

The regioselectivity of the acylation on the 2,4-dimethoxybenzoic acid ring is governed by the directing effects of the existing substituents. The two methoxy groups (-OCH₃) are powerful activating groups and are ortho, para-directing. The carboxylic acid group (-COOH) is a deactivating group and is meta-directing. The C5 position is para to the C2-methoxy group and ortho to the C4-methoxy group, making it the most electronically enriched and sterically accessible site for electrophilic attack.

Experimental Protocol

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel is set up in a fume hood.

-

Reagent Charging: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and a dry, non-polar solvent such as dichloromethane (DCM) or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).

-

Acyl Chloride Addition: 3-Chloro-2-fluorobenzoyl chloride (1.0 equivalent) dissolved in the same dry solvent is added dropwise to the stirred AlCl₃ suspension at 0 °C (ice bath). The mixture is stirred for 15-20 minutes to allow for the formation of the acylium ion complex.

-

Substrate Addition: 2,4-Dimethoxybenzoic acid (1.0 equivalent), dissolved in a minimal amount of the dry solvent, is added dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature and stirred for 4-6 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is slowly poured into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The resulting mixture is transferred to a separatory funnel.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with water, then with a saturated sodium bicarbonate solution (to remove unreacted acid), and finally with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude ketone intermediate, 5-(3-chloro-2-fluorobenzoyl)-2,4-dimethoxybenzoic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Clemmensen Reduction

The second step converts the ketone functional group of the intermediate into a methylene (-CH₂) group, yielding the final product.

Causality and Mechanistic Insights

The Clemmensen reduction is a classic method for the deoxygenation of aldehydes and ketones to the corresponding alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid.[8][9] This reaction is particularly effective for reducing aryl-alkyl ketones, such as the intermediate synthesized in Step 1.[6] A key advantage of the Clemmensen reduction is its efficacy under acidic conditions, which leaves acid-stable functional groups like the carboxylic acid on the aromatic ring unaffected.[10]

While the precise mechanism is complex and debated, it is understood to occur on the surface of the zinc and likely involves organozinc intermediates.[8][9]

Experimental Protocol

-

Zinc Amalgam Preparation: Zinc dust is activated by washing with dilute HCl, followed by treatment with a solution of mercury(II) chloride (HgCl₂) and concentrated HCl. The resulting zinc amalgam is washed with water and decanted. (Caution: Mercury compounds are highly toxic. Handle with extreme care and appropriate personal protective equipment. )

-

Setup: A round-bottom flask is fitted with a reflux condenser and charged with the prepared zinc amalgam, the ketone intermediate from Step 1 (1.0 equivalent), concentrated hydrochloric acid, and toluene (as a co-solvent to aid solubility).

-

Reaction: The mixture is heated to a vigorous reflux with efficient stirring for 8-12 hours. Additional portions of concentrated HCl may be added periodically during the reflux to maintain a strongly acidic environment.

-

Workup: After cooling to room temperature, the mixture is decanted from the remaining zinc. The aqueous phase is extracted several times with a suitable solvent like ethyl acetate.

-

Purification: The combined organic extracts are washed with water and then brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product, this compound, can be purified by column chromatography or recrystallization to achieve high purity.

Data Presentation

Table 1: Properties of Key Reagents and Product

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Role | CAS Number |

| 2,4-Dimethoxybenzoic acid | C₉H₁₀O₄ | 182.17 | Starting Material | [11] |

| 3-Chloro-2-fluorobenzyl bromide | C₇H₅BrClF | 223.47 | Precursor to Alkylating Agent | [12] |

| Aluminum Chloride (anhydrous) | AlCl₃ | 133.34 | Lewis Acid Catalyst | |

| Zinc Amalgam | Zn(Hg) | - | Reducing Agent | - |

| This compound | C₁₆H₁₄ClFO₄ | 324.73 | Final Product | [1] |

Conclusion

The synthesis of this compound is efficiently achieved through a controlled, two-step process. This pathway, leveraging a Friedel-Crafts acylation followed by a Clemmensen reduction, provides a reliable method that circumvents the common pitfalls of direct alkylation. By carefully controlling reaction conditions and employing robust purification techniques, this valuable chemical intermediate can be produced with high yield and purity, making it accessible for further applications in research and development.

References

-

Wikipedia. Clemmensen reduction. [Link]

-

BYJU'S. Clemmensen Reduction reaction. [Link]

-

Allen Institute. Clemmensen Reduction – Mechanism, Reaction & Applications. [Link]

-

Physics Wallah. Reaction Mechanism of Clemmensen Reduction. [Link]

-

Annamalai University. Clemmensen reduction. [Link]

-

Solubility of Things. 2,4-Dimethoxybenzoic acid. [Link]

-

Sinfoo Biotech. This compound. [Link]

-

Global Commerce. The Role of 3-Chloro-2-Fluorobenzyl Bromide in Pharmaceutical R&D. [Link]

-

Pharmaffiliates. This compound. [Link]

- Google P

-

PubChem. 2,4-Dimethoxybenzoic acid. [Link]

-

YouTube. 44: Friedel-Crafts acylation. [Link]

-

YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. youtube.com [youtube.com]

- 6. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 7. youtube.com [youtube.com]

- 8. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. Clemmensen Reduction | Reaction Mechanism of Clemmensen Reduction [pw.live]

- 11. 2,4-Dimethoxybenzoic acid | C9H10O4 | CID 7052 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Chloro-2-fluorobenzyl bromide | 85070-47-9 [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid

Introduction

5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid is a key intermediate in the synthesis of Elvitegravir, a potent integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1][2] The physicochemical properties of this intermediate are of paramount importance for drug development professionals, as they influence the efficiency of the synthesis process, the formulation of the final active pharmaceutical ingredient (API), and its overall bioavailability. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, alongside detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis and development of Elvitegravir and related compounds.

Chemical Identity and Core Properties

IUPAC Name: 5-[(3-chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic acid[3]

CAS Number: 949465-79-6[4]

Chemical Formula: C₁₆H₁₄ClFO₄[4]

Molecular Weight: 324.73 g/mol [4]

Chemical Structure:

Caption: Molecular Structure of the Compound.

| Property | Value/Prediction | Source |

| Molecular Weight | 324.73 g/mol | [4] |

| Solubility | Insoluble (3.9E-3 g/L at 25°C) | [1] |

| XLogP3-AA (Predicted) | 4 | [1] |

| Melting Point | Not Experimentally Determined (Estimated Range: 170-190 °C) | N/A |

| Boiling Point | Not Experimentally Determined | N/A |

| pKa | Not Experimentally Determined (Estimated Range: 3.5-4.5) | N/A |

Detailed Physicochemical Analysis and Experimental Protocols

Melting Point

The melting point of a solid is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid. Impurities typically lead to a depression and broadening of the melting point range.

Estimated Melting Point:

Experimental Protocol for Melting Point Determination (Capillary Method):

This protocol describes the determination of the melting point range of a solid organic compound using a capillary melting point apparatus.

-

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

-

Procedure:

-

Sample Preparation: Ensure the sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Packing: Press the open end of a capillary tube into the powdered sample, trapping a small amount of the solid. Tap the sealed end of the tube on a hard surface to pack the sample down into the bottom. The packed sample height should be 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the sample holder of the melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating rate (10-20°C/min) can be used to get a rough estimate.

-

Accurate Determination: For an accurate measurement, set the heating rate to 1-2°C per minute, starting at least 20°C below the expected melting point.

-

Observation: Carefully observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

-

Reporting: Report the melting point as a range of these two temperatures.

-

Caption: Workflow for Melting Point Determination.

Solubility

Solubility is a fundamental property that dictates how a compound can be handled, purified, and formulated. It is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Known Solubility Data:

The available data indicates that this compound is insoluble in water , with a reported solubility of 3.9 x 10⁻³ g/L at 25°C .[1] This low aqueous solubility is expected given the compound's significant nonpolar character, as suggested by its predicted XLogP3-AA value of 4.

Experimental Protocol for Solubility Determination (Shake-Flask Method):

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound.

-

Materials:

-

The compound of interest

-

Selected solvent (e.g., water, ethanol, buffers of different pH)

-

Scintillation vials or flasks with tight-fitting caps

-

Shaker bath or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for concentration analysis

-

-

Procedure:

-

Preparation: Add an excess amount of the solid compound to a known volume of the solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) without disturbing the solid. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Acid Dissociation Constant (pKa)

The pKa is a measure of the acidity of a compound. For a carboxylic acid, it is the pH at which the protonated (acidic) and deprotonated (conjugate base) forms are present in equal concentrations. The pKa is a critical parameter in drug development as it influences solubility, absorption, and distribution in the body.

Estimated pKa:

An experimental pKa for this compound has not been reported. However, the pKa of benzoic acid is approximately 4.2. The electron-withdrawing effects of the chloro and fluoro substituents on the benzyl ring are somewhat distant from the carboxylic acid group and their influence is transmitted through the aromatic ring and the methylene bridge. The electron-donating methoxy groups on the benzoic acid ring would be expected to slightly increase the pKa (decrease the acidity). Considering these factors, the pKa is estimated to be in the range of 3.5-4.5 .

Experimental Protocol for pKa Determination (UV-Metric Titration):

This method is suitable for compounds that possess a chromophore that changes its absorbance spectrum upon ionization.

-

Apparatus:

-

UV-Vis spectrophotometer with a thermostatted cell holder

-

pH meter with a calibrated electrode

-

Automatic titrator or precision burette

-

Quartz cuvettes

-

-

Reagents:

-

Solution of the compound in a suitable solvent (e.g., water-methanol mixture)

-

Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

-

-

Procedure:

-

Initial Spectrum: Prepare a solution of the compound at a known concentration. Record the UV-Vis spectrum of the solution at a low pH (e.g., pH 2) where the compound is fully protonated.

-

Titration: Titrate the solution with the standardized base (NaOH), recording the pH and the full UV-Vis spectrum at regular pH intervals.

-

Final Spectrum: Continue the titration until a high pH (e.g., pH 12) is reached, where the compound is fully deprotonated, and record the final spectrum.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance upon ionization is maximal) against the pH. The resulting data should form a sigmoidal curve.

-

pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined by finding the first derivative of the curve or by fitting the data to the Henderson-Hasselbalch equation.

-

Caption: Workflow for pKa Determination.

Partition Coefficient (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically a nonpolar organic solvent (like n-octanol) and a polar aqueous phase. It is usually expressed as its logarithm (logP). LogP is a key indicator of a drug's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

Predicted LogP:

A calculated XLogP3-AA value of 4 has been reported for this compound.[1] This positive and relatively high value indicates that the compound is significantly more soluble in a lipid-like environment than in water, classifying it as lipophilic.

Experimental Protocol for LogP Determination (Shake-Flask Method):

-

Materials:

-

n-Octanol (pre-saturated with water)

-

Water or buffer (pre-saturated with n-octanol)

-

The compound of interest

-

Separatory funnels or centrifuge tubes

-

Shaker

-

Centrifuge

-

Analytical instrument (HPLC or UV-Vis spectrophotometer)

-

-

Procedure:

-

Preparation: Dissolve a known amount of the compound in either the aqueous or the octanol phase.

-

Partitioning: Add a known volume of the second, immiscible phase to the first. The volumes of the two phases should be accurately known.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1 hour) to ensure thorough mixing and allow the compound to partition between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.

-

Concentration Measurement: Carefully sample each phase and determine the concentration of the compound in both the aqueous and the octanol layers using a suitable analytical method.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

-

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both benzene rings, the methylene (-CH₂-) protons, and the protons of the two methoxy (-OCH₃) groups. The chemical shifts and splitting patterns of the aromatic protons will be complex due to the substitution patterns and spin-spin coupling. The methylene protons would likely appear as a singlet. The methoxy protons should also appear as singlets at their characteristic chemical shifts.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the 16 carbon atoms in the molecule, unless there is accidental equivalence. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift (typically >160 ppm). The aromatic carbons will have signals in the range of approximately 110-160 ppm, with their exact shifts influenced by the substituents. The methylene carbon and the methoxy carbons will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carbonyl group of the carboxylic acid, expected around 1700-1760 cm⁻¹.

-

C-O stretching bands for the carboxylic acid and the methoxy groups in the 1200-1300 cm⁻¹ region.

-

C-H stretching bands for the aromatic and aliphatic protons around 2850-3100 cm⁻¹.

-

C=C stretching bands for the aromatic rings in the 1450-1600 cm⁻¹ region.

-

C-Cl and C-F stretching bands, which can be more difficult to assign definitively but are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (324.73 g/mol ).

-

Isotopic Pattern: Due to the presence of a chlorine atom, an M+2 peak with an intensity of approximately one-third of the molecular ion peak is expected, which is characteristic of the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

-

Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH and -COOH groups. The fragmentation of the benzyl group and cleavage of the ether linkages may also be observed.

Synthesis and Application

This compound is a crucial building block in the synthesis of Elvitegravir.[6] A common synthetic route involves the reaction of a suitable 2,4-dimethoxybenzoic acid derivative with 3-chloro-2-fluorobenzyl bromide.[7] The purity and physicochemical properties of this intermediate directly impact the yield and quality of the final API.

Caption: Simplified Synthetic Pathway.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While some key experimental data for this specific intermediate is not publicly available, this guide offers reliable estimations based on structurally related compounds and presents robust, standard experimental protocols for their determination. A thorough understanding and experimental validation of these properties are essential for optimizing the synthesis of Elvitegravir and ensuring the quality and efficacy of this important antiretroviral drug.

References

-

LGC Standards. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid. Link

-

Guidechem. This compound. Link

-

ResearchGate. An Improved Synthesis of Elvitegravir. Link

-

Google Patents. CN103819402A - Elvitegravir intermediate and preparation method and application thereof. Link

-

European Patent Office. EP 2906529 B1 - A new production method and new intermediates of synthesis of elvitegravir. Link

-

Pharmaffiliates. This compound. Link

-

Google Patents. CN105377818A - A new process for the preparation of elvitegravir. Link

-

Sinfoo Biotech. This compound. Link

-

PubChem. Elvitegravir. Link

-

PubChem. 2,4-Dimethoxybenzoic acid. Link

-

Semantic Scholar. A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid. Link

-

PubChem. 3-Chlorobenzoic Acid. Link

-

Ossila. 3-Chloro-2-fluorobenzoic acid. Link

-

Ossila. 5-Chloro-2-fluorobenzoic acid. Link

-

AOBChem. 3-Fluoro-2,4-dimethoxybenzoic acid. Link

-

GSRS. 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Link

Sources

- 1. Page loading... [guidechem.com]

- 2. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-[(3-Chloro-2-fluorophenyl)methyl]-2,4-dimethoxybenzoic Acid [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. ossila.com [ossila.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105377818A - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structure Elucidation of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid

Introduction

In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. It is the foundational data upon which all subsequent biological and medicinal chemistry efforts are built. This guide provides a comprehensive, in-depth walkthrough of the structure elucidation of a novel small molecule, 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a compound featuring a confluence of functional groups that present a compelling analytical challenge.

This document is intended for researchers, scientists, and drug development professionals. It eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the real-world process of structure elucidation. We will delve into the "why" behind each experimental choice, demonstrating how a multi-technique, synergistic approach leads to an irrefutable structural assignment.

The Analytical Challenge: Unveiling the Molecular Architecture

The target molecule, this compound, with a molecular formula of C₁₆H₁₄ClFO₄ and a molecular weight of 324.73 g/mol , presents several key structural questions that must be addressed:

-

Substitution Patterns: What are the precise positions of the substituents on both aromatic rings?

-

Connectivity: How are the two aromatic rings linked?

-

Functional Group Confirmation: Are the carboxylic acid and methoxy groups present and correctly placed?

-

Overall Conformation: What is the three-dimensional arrangement of the molecule?

To answer these questions, a multi-pronged analytical strategy is essential. No single technique can provide all the necessary information. This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Single-Crystal X-ray Crystallography.

A Synergistic Approach to Structure Elucidation

Our strategy begins with techniques that provide broad, foundational information and progresses to those that offer fine-grained detail of atomic connectivity and spatial arrangement.

Caption: Workflow for the structure elucidation of this compound.

Part 1: Foundational Analysis - Molecular Weight and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Rationale: The first step in elucidating the structure of an unknown compound is to determine its elemental composition. High-resolution mass spectrometry provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) MS

-

Sample Preparation: A dilute solution of the compound (approximately 1 mg/mL) is prepared in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Instrumentation: A high-resolution ESI-TOF mass spectrometer is used.

-

Ionization Mode: Positive ion mode is selected to observe the protonated molecule [M+H]⁺.

-

Data Acquisition: The instrument is calibrated using a known standard. The sample is infused into the ESI source, and the mass spectrum is acquired over a mass range of m/z 100-1000.

Anticipated Results and Interpretation:

The molecular formula C₁₆H₁₄ClFO₄ has a calculated exact mass of 324.0565 for the most abundant isotopes. The HRMS spectrum is expected to show a prominent ion at m/z 325.0643, corresponding to the protonated molecule [M+H]⁺. The isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks) would further corroborate the presence of chlorine.[1] The high accuracy of the measured mass allows for the unambiguous assignment of the molecular formula, a critical first piece of the structural puzzle.

Data Summary Table:

| Parameter | Expected Value |

| Molecular Formula | C₁₆H₁₄ClFO₄ |

| Calculated Exact Mass | 324.0565 |

| Observed Ion [M+H]⁺ | m/z 325.0643 |

| Isotopic Pattern | Presence of [M+H+2]⁺ at ~33% of [M+H]⁺ |

Fourier-Transform Infrared (FTIR) Spectroscopy

Rationale: FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.[2][3] This technique will be used to confirm the presence of the carboxylic acid, aromatic rings, methoxy groups, and carbon-halogen bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.

-

Instrumentation: An FTIR spectrometer equipped with a diamond ATR accessory is used.

-

Data Acquisition: A background spectrum of the clean, empty ATR crystal is collected. The sample is then brought into contact with the crystal, and the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Anticipated Results and Interpretation:

The FTIR spectrum will provide clear evidence for the key functional groups:

-

Carboxylic Acid: A very broad O-H stretching band from approximately 3300-2500 cm⁻¹ and a strong, sharp C=O stretching band around 1700-1680 cm⁻¹.[4][5][6]

-

Aromatic Rings: C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Ethers: C-O stretching bands for the aromatic methoxy groups are expected in the 1250-1200 cm⁻¹ and 1050-1000 cm⁻¹ regions.[7][8]

-

Carbon-Halogen Bonds: C-Cl and C-F stretching vibrations are expected in the fingerprint region, typically below 850 cm⁻¹ and around 1200-1000 cm⁻¹ respectively, though they may be difficult to assign definitively in a complex molecule.[9][10]

Data Summary Table:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~3050 | C-H stretch (sp²) | Aromatic |

| ~2950, 2850 | C-H stretch (sp³) | Methoxy, Methylene |

| ~1700 | C=O stretch | Carboxylic Acid |

| ~1600, 1500, 1450 | C=C stretch | Aromatic |

| ~1250, 1040 | C-O stretch | Aromatic Ether |

Part 2: Unraveling the Connectivity - 1D and 2D NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed connectivity of atoms in a molecule.[11] A suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments will be employed to piece together the carbon skeleton and establish the precise placement of all substituents.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) is used.

-

Data Acquisition:

-

¹H NMR: A standard one-pulse experiment is performed.

-

¹³C{¹H} NMR: A proton-decoupled experiment is performed.

-

COSY (Correlation Spectroscopy): A standard COSY-45 or COSY-90 pulse sequence is used to identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment is used to identify direct one-bond proton-carbon correlations.[12]

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals two- and three-bond correlations between protons and carbons, which is crucial for connecting molecular fragments.[12]

-

Anticipated ¹H NMR Spectrum (500 MHz, CDCl₃)

-

Carboxylic Acid Proton (1H): A broad singlet far downfield, likely >10 ppm.

-

Dimethoxybenzoic Acid Ring Protons (2H): Two singlets or doublets in the aromatic region (6.5-8.0 ppm). The specific chemical shifts and coupling patterns will depend on the substitution pattern.

-

Chloro-fluorobenzyl Ring Protons (3H): A complex multiplet pattern in the aromatic region (7.0-7.5 ppm) due to proton-proton and proton-fluorine couplings.

-

Methylene Protons (2H): A singlet around 4.0 ppm, indicative of a CH₂ group flanked by two aromatic rings.

-

Methoxy Protons (6H): Two sharp singlets, each integrating to 3H, likely in the range of 3.8-4.0 ppm.

Anticipated ¹³C NMR Spectrum (125 MHz, CDCl₃)

-

Carboxylic Acid Carbonyl: A signal around 170 ppm.

-

Aromatic Carbons: Multiple signals in the 110-165 ppm range. Carbons attached to oxygen (methoxy groups) will be downfield. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.

-

Methylene Carbon: A signal around 35-45 ppm.

-

Methoxy Carbons: Two signals around 55-60 ppm.

Key 2D NMR Correlations

The power of 2D NMR lies in its ability to connect these individual signals into a coherent structure.

Caption: Key expected 2D NMR correlations for structural confirmation.

-

HMBC is the Key: The most critical correlations will be observed in the HMBC spectrum. Specifically, the protons of the methylene bridge (CH₂) will show correlations to carbons in both aromatic rings. This unequivocally establishes the connectivity between the 2,4-dimethoxybenzoyl and the 3-chloro-2-fluorobenzyl moieties.[13]

-

Assigning Substituents: HMBC correlations from the methoxy protons to the carbons of the dimethoxybenzoic acid ring will confirm their positions. Similarly, correlations from the aromatic protons on the chloro-fluorobenzyl ring to the carbons bearing the chlorine and fluorine atoms (identified by their characteristic chemical shifts and C-F coupling) will confirm their relative positions.

Part 3: The Definitive Proof - Single-Crystal X-ray Crystallography

Rationale: While NMR provides the solution-state connectivity, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of structure by determining the precise three-dimensional arrangement of atoms in the solid state.[5][7][14] It provides exact bond lengths, bond angles, and conformational details.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: High-quality single crystals are grown, typically by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexanes).

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. Diffraction data are collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined to yield the final atomic coordinates, bond lengths, and angles.

Anticipated Results and Interpretation:

The resulting crystal structure would provide a three-dimensional model of the molecule, confirming:

-

The connectivity established by NMR.

-

The ortho relationship of the fluorine and the meta relationship of the chlorine on the benzyl ring.

-

The substitution pattern of the dimethoxybenzoic acid moiety.

-

The conformation of the molecule, including the torsion angles between the aromatic rings.

This technique serves as the final, irrefutable validation of the proposed structure.[15][16][17]

Conclusion

The structure elucidation of this compound is a testament to the power of a modern, multi-technique analytical workflow. By systematically progressing from broad characterization with mass spectrometry and FTIR to detailed connectivity mapping with 1D and 2D NMR, and finally to definitive 3D structural determination with X-ray crystallography, we can achieve an unambiguous and self-validating assignment. Each technique provides a piece of the puzzle, and their collective data create a coherent and irrefutable picture of the molecular architecture. This systematic and logical approach ensures the highest level of scientific integrity, providing a solid foundation for any further research or development involving this compound.

References

-

Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

EBSCO. (n.d.). X-ray Determination Of Molecular Structure | Research Starters. Retrieved from [Link]

-

Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

-

Patsnap. (2025, September 22). How to Identify Functional Groups in FTIR Spectra. Retrieved from [Link]

-

University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

John Wiley & Sons, Ltd. (2022, December 13). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. Retrieved from [Link]

-

LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

-

Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Structure Elucidation and NMR. Retrieved from [Link]

-

Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]

-

Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? Retrieved from [Link]

-

YouTube. (2018, December 31). mass spectrometry: tropylium ion. Retrieved from [Link]

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

-

ResearchGate. (2025, August 6). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Aromatic Compound Fragmentation. Retrieved from [Link]

-

Química Organica.org. (n.d.). IR spectrum: Ethers. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025, November 8). mass spectrum of benzoic acid. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

YouTube. (2020, November 27). Acquiring and Processing FTIR Spectra. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

ResearchGate. (n.d.). HSQC and HMBC spectra of benzyl benzoate. Retrieved from [Link]

-

YouTube. (2021, December 17). 1D and 2D NMR methods for small molecules. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. Retrieved from [Link]

-

CORE. (n.d.). Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). Retrieved from [Link]

-

OpenStax adaptation. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Bruker. (n.d.). Basic 1D and 2D Experiments. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 2). 2D NMR Introduction. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

ACS Publications. (n.d.). FTIR Spectroscopic and Reaction Kinetics Study of the Interaction of CF3CFCl2 with γ-Al2O3. Journal of Physical Chemistry B. Retrieved from [Link]

-

Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

-

Chegg. (2020, October 13). Question: Please provide the fragmentation pattern for Benzoic acid, 2-methyl. Retrieved from [Link]

-

University of Maryland. (n.d.). FTIR Spectrum. Retrieved from [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]

-

MDPI. (n.d.). Benzyl Benzoate Isolation from Acridocarpus smeathmannii (DC.) Guill. & Perr Roots and Its Bioactivity on Human Prostate Smooth Muscle Contractions. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

Varian. (n.d.). 2D NMR FOR THE CHEMIST. Retrieved from [Link]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. agilent.com [agilent.com]

- 12. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 13. researchgate.net [researchgate.net]

- 14. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rigaku.com [rigaku.com]

- 16. creative-biostructure.com [creative-biostructure.com]

- 17. excillum.com [excillum.com]

An In-Depth Technical Guide to 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic Acid: A Key Intermediate in Antiviral Drug Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic design and synthesis of complex organic molecules are paramount to the development of novel therapeutics. 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid has emerged as a critical building block, primarily recognized for its role as a key intermediate in the synthesis of Elvitegravir, a potent HIV-1 integrase strand transfer inhibitor. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthesis protocol, and its significance in the broader context of antiviral drug development.

Core Molecular Attributes

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₁₄ClFO₄ | [1][2][3] |

| Molecular Weight | 324.73 g/mol | [1][2][3] |

| CAS Number | 949465-79-6 | [1][2][3] |

| Appearance | Not specified (likely a solid) | |

| Solubility | Insoluble in water (3.9E-3 g/L at 25°C) | [2] |

Chemical Structure:

Caption: Chemical structure of this compound.

Significance in Drug Development: The Path to Elvitegravir

The primary importance of this compound lies in its role as a precursor to Elvitegravir. Elvitegravir is an inhibitor of HIV-1 integrase, an enzyme crucial for the replication of the virus.[4] By blocking the integrase enzyme, Elvitegravir prevents the viral DNA from integrating into the host cell's genome, thereby halting the viral life cycle.[4]

The synthesis of Elvitegravir involves the coupling of this benzoic acid derivative with a quinolone core structure. The specific substitution pattern of the benzyl group, with its chloro and fluoro substituents, is critical for the final drug's binding affinity and overall efficacy.

Synthesis Protocol

The following is a plausible, multi-step synthesis protocol for this compound, derived from principles outlined in various patents concerning the synthesis of Elvitegravir and related compounds. This protocol is intended for informational purposes and should be adapted and optimized by experienced synthetic chemists.

Overall Synthetic Scheme:

Caption: Proposed synthetic workflow for the target compound.

Step 1: Esterification of 2,4-Dimethoxybenzoic Acid

-

Rationale: Protection of the carboxylic acid group as a methyl ester prevents unwanted side reactions in subsequent steps.

-

Procedure:

-

To a solution of 2,4-dimethoxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2,4-dimethoxybenzoate.

-

Step 2: Bromination of Methyl 2,4-dimethoxybenzoate

-

Rationale: Introduction of a bromine atom at the 5-position provides a handle for the subsequent cross-coupling reaction. The methoxy groups direct the electrophilic aromatic substitution to this position.

-

Procedure:

-

Dissolve methyl 2,4-dimethoxybenzoate in acetonitrile.

-

Add N-bromosuccinimide (NBS) portion-wise at room temperature.

-

Stir the reaction mixture for 12-16 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with water.

-

Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain methyl 5-bromo-2,4-dimethoxybenzoate.

-

Step 3: Negishi Coupling with (3-Chloro-2-fluorobenzyl)zinc Bromide

-

Rationale: This palladium-catalyzed cross-coupling reaction is a key step, forming the carbon-carbon bond between the benzoic acid core and the benzyl moiety. The Negishi coupling is often chosen for its functional group tolerance and high yields.[5]

-

Procedure:

-

In a separate flask, prepare the (3-Chloro-2-fluorobenzyl)zinc bromide reagent by reacting 3-chloro-2-fluorobenzyl bromide with activated zinc powder in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

In the main reaction flask, dissolve methyl 5-bromo-2,4-dimethoxybenzoate and a palladium catalyst (e.g., Pd(PPh₃)₄) in anhydrous THF.

-

Add the freshly prepared Grignard reagent to the solution of the aryl bromide at room temperature.

-

Heat the reaction mixture to reflux and stir for 8-12 hours, monitoring by TLC.

-

Cool the reaction to room temperature and quench with saturated ammonium chloride solution.

-

Extract the product with ethyl acetate. Wash the organic layer with water and brine.

-

Dry, filter, and concentrate the organic phase. Purify the residue by column chromatography to yield methyl 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoate.

-

Step 4: Hydrolysis of the Methyl Ester

-

Rationale: The final step is the deprotection of the carboxylic acid by hydrolysis of the methyl ester.

-

Procedure:

-

Dissolve the methyl ester from the previous step in a mixture of methanol and water.

-

Add an excess of sodium hydroxide.

-

Heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and remove the methanol under reduced pressure.

-

Acidify the aqueous solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

-

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry due to its indispensable role in the synthesis of Elvitegravir. The synthetic route presented, while requiring careful execution and optimization, utilizes established and reliable chemical transformations. A thorough understanding of the properties and synthesis of this key intermediate is crucial for researchers and scientists working on the development of novel antiviral agents and other complex molecular targets.

References

-

This compound. Pharmaffiliates. Available at: [Link]

-

This compound. Sinfoo Biotech. Available at: [Link]

-

An Improved Synthesis of Elvitegravir. ResearchGate. Available at: [Link]

- A new process for the preparation of elvitegravir. Google Patents.

-

Elvitegravir. PubChem. Available at: [Link]

- A new process for the preparation of elvitegravir. Google Patents.

-

A NEW PRODUCTION METHOD AND NEW INTERMEDIATES OF SYNTHESIS OF ELVITEGRAVIR. European Patent Office. Available at: [Link]

-

An Efficient Synthesis of 5-Chloro-2, 3, 4-Trifluorobenzoic Acid. ResearchGate. Available at: [Link]

-

ELVITEGRAVIR. Drugfuture. Available at: [Link]

-

This compound. Sinfoo Biotech. Available at: [Link]

Sources

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 4. Elvitegravir | C23H23ClFNO5 | CID 5277135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2015003670A1 - A new process for the preparation of elvitegravir - Google Patents [patents.google.com]

Solubility Profile of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid in Organic Solvents

An In-depth Technical Guide

Abstract

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its entire development lifecycle, from process chemistry and purification to formulation and bioavailability. This guide provides a detailed technical examination of the solubility characteristics of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a complex substituted aromatic carboxylic acid. We will explore the theoretical underpinnings of its solubility based on molecular structure, outline a robust experimental protocol for its quantitative determination, and present an interpretive analysis of its expected behavior in a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries.

Introduction: The Critical Role of Solubility

In pharmaceutical development, understanding a compound's solubility is not merely an academic exercise; it is a cornerstone of rational drug design and process development.[1][2] Poor solubility can lead to significant challenges, including low bioavailability, difficulties in formulation, and inefficient purification processes. This compound (MW: 324.73 g/mol [3][4]) presents an interesting case study in solubility prediction due to its combination of a large, nonpolar scaffold and multiple polar functional groups. This guide serves to elucidate the factors governing its solubility and provide a practical framework for its experimental determination.

Theoretical Solubility Framework: A Molecular-Level Analysis

The principle of "like dissolves like" is the foundation for predicting solubility, stating that substances with similar intermolecular forces are more likely to be soluble in one another.[1][5][6] An analysis of the molecular structure of this compound allows for a qualitative prediction of its solubility profile.

Molecular Structure:

-

Nonpolar Characteristics : The molecule's backbone consists of two aromatic rings (a dimethoxybenzoic acid moiety and a chlorofluorobenzyl group). These large, hydrophobic hydrocarbon regions contribute significant nonpolar character, which favors interactions with nonpolar solvents through van der Waals forces.[5]

-

Polar Characteristics :

-

Carboxylic Acid (-COOH) : This is the most dominant polar functional group. It is a strong hydrogen bond donor and acceptor, enabling potent interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents that are hydrogen bond acceptors (e.g., acetone, DMSO).[5][7][8]

-

Methoxy Groups (-OCH₃) : The two ether groups are polar and can act as hydrogen bond acceptors.

-

Halogens (-Cl, -F) : The chloro and fluoro substituents induce dipole moments, increasing the overall polarity of the benzyl ring system.

-

Predicted Solubility Behavior : Given the dual nature of the molecule—a large nonpolar framework combined with a highly polar carboxylic acid group—we can make several predictions:

-

Low Aqueous Solubility : The large hydrophobic area is expected to dominate, leading to very poor solubility in water. One source quantifies this as 3.9 x 10⁻³ g/L at 25°C, confirming it is practically insoluble in water.[3]

-

Solubility in Organic Solvents : The compound is expected to be soluble in a range of organic solvents.[5][8] Solubility will likely be highest in polar solvents that can effectively solvate both the nonpolar rings and the polar functional groups.

-

Acid-Base Reactivity : As a carboxylic acid, the compound will be deprotonated by bases. Therefore, it will show high solubility in basic aqueous solutions (e.g., 5% sodium hydroxide, 5% sodium bicarbonate) due to the formation of a highly polar and water-soluble carboxylate salt.[9][10] This property is crucial for extraction and purification protocols.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To obtain reliable, quantitative solubility data, the equilibrium shake-flask method is the industry-standard approach, as referenced in regulatory guidelines like those from the International Council for Harmonisation (ICH).[11][12][13] This method ensures that the system has reached thermodynamic equilibrium, providing a true measure of a compound's saturation solubility.

Step-by-Step Methodology

-

Preparation : Add an excess amount of solid this compound (e.g., 10-20 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

-

Solvent Addition : Add a precise volume (e.g., 1.0 mL) of the selected organic solvent to the vial.

-

Equilibration : Seal the vial and place it on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C for pharmaceutical applications).[11][12] Agitate the slurry for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to ensure equilibrium is fully established.[14]

-

Phase Separation : After equilibration, stop the agitation and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

-

Sample Dilution : Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are disturbed. Perform an accurate serial dilution of the supernatant with a suitable solvent (often the mobile phase used for analysis) to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification : Analyze the diluted sample using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Analytical Quantification by HPLC-UV

-

Instrument : HPLC system with a UV/Vis or Diode-Array Detector.

-

Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase : A gradient elution using:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Detection : UV detection at a determined λ-max for the compound.

-

Calibration : Prepare a multi-point calibration curve (e.g., 1-100 µg/mL) from a stock solution of the compound of known concentration. The curve's linearity (R² > 0.999) must be verified.

-

Calculation : Use the regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the original concentration in the saturated supernatant, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the Shake-Flask solubility determination protocol.

Caption: Workflow for Equilibrium Solubility Determination.

Expected Solubility Data and Interpretation

The following table summarizes the predicted solubility of this compound across a spectrum of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Polarity Index | Key Interactions | Predicted Solubility | Quantitative Estimate (mg/mL) |

| Nonpolar | n-Hexane | 0.1 | Van der Waals only | Very Low | < 0.1 |

| Toluene | 2.4 | π-stacking with rings | Low | 1 - 5 | |

| Polar Aprotic | Dichloromethane | 3.1 | Dipole-dipole | Medium | 10 - 30 |

| Ethyl Acetate | 4.4 | H-bond acceptor | Medium-High | 30 - 100 | |

| Acetone | 5.1 | H-bond acceptor | High | > 100 | |

| Tetrahydrofuran (THF) | 4.0 | H-bond acceptor | High | > 100 | |

| Acetonitrile | 5.8 | Dipole-dipole | Medium | 20 - 50 | |

| Dimethylformamide (DMF) | 6.4 | Strong H-bond acceptor | Very High | > 200 | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Strong H-bond acceptor | Very High | > 200 | |

| Polar Protic | Methanol | 5.1 | H-bond donor/acceptor | High | > 100 |

| Ethanol | 4.3 | H-bond donor/acceptor | High | > 100 |

Interpretation of Trends:

-

Poor Solubility in Nonpolar Solvents : Solvents like hexane cannot disrupt the strong hydrogen bonding of the carboxylic acid dimers or solvate the polar groups, resulting in very low solubility.

-

Good Solubility in Polar Aprotic Solvents : Solvents like Acetone, THF, DMF, and DMSO are excellent hydrogen bond acceptors. They can effectively break the solute-solute hydrogen bonds of the carboxylic acid and solvate the polar functional groups, leading to high solubility.

-

Excellent Solubility in Polar Protic Solvents : Alcohols like methanol and ethanol can act as both hydrogen bond donors and acceptors, allowing them to form strong intermolecular bonds with the carboxylic acid, leading to high solubility.

Conclusion

The solubility of this compound is governed by a complex interplay between its large nonpolar framework and its highly polar carboxylic acid functional group. While practically insoluble in water, it is predicted to be highly soluble in polar organic solvents, particularly those capable of accepting or donating hydrogen bonds such as alcohols, acetone, and DMSO. The robust shake-flask method coupled with HPLC-UV analysis provides a reliable means for quantitatively determining its solubility, generating essential data for guiding process chemistry, purification, and formulation development in a scientifically rigorous manner.

References

- Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews.

- Physical Properties of Carboxylic Acids. CK-12 Foundation.

- Prediction of organic compound aqueous solubility using machine learning. PubMed Central.

- Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library.

- Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal.

- Machine Learning with Physicochemical Relationships: Solubility Prediction in Organic Solvents and Water. ECHEMI.

-

How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. Available at: [Link]

-

Physical Properties of Carboxylic Acids. eCampusOntario Pressbooks. Available at: [Link]

-

Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available at: [Link]

-

How To Determine Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. University Website. Available at: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. University Website. Available at: [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University Website. Available at: [Link]

-

Solubility of Organic Compounds. University Website. Available at: [Link]

-

ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available at: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ACS Publications. Available at: [Link]

-

ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. ResearchGate. Available at: [Link]

-

ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. European Medicines Agency. Available at: [Link]

-

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. Available at: [Link]

-

This compound. Pharmaffiliates. Available at: [Link]

-

This compound. Sinfoo Biotech. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. echemi.com [echemi.com]

- 3. Page loading... [guidechem.com]

- 4. This compound,(CAS# 949465-79-6)|Sinfoo BIOCHEM [sinfoobiotech.com]

- 5. CK12-Foundation [flexbooks.ck12.org]

- 6. chem.ws [chem.ws]

- 7. youtube.com [youtube.com]

- 8. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. database.ich.org [database.ich.org]

- 14. m.youtube.com [m.youtube.com]

In-depth NMR Analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid: A Technical Guide

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1][2][3] This guide offers an in-depth analysis of 5-(3-Chloro-2-fluorobenzyl)-2,4-dimethoxybenzoic acid, a molecule of interest in pharmaceutical and materials science research. Through a detailed examination of its ¹H and ¹³C NMR spectra, we will elucidate its structural features, demonstrating the power of NMR in unambiguous molecular characterization. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural determination and chemical analysis.[2]

I. Fundamentals of NMR Spectroscopy

At its core, NMR spectroscopy exploits the magnetic properties of atomic nuclei.[2][4] Nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition, or "resonance," between these energy states. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within a molecule.[1][4] This phenomenon, known as the chemical shift, is the foundation of NMR's structural elucidative power.[1]

The information gleaned from an NMR spectrum is multifaceted. Key parameters include:

-

Chemical Shift (δ): Indicates the electronic environment of a nucleus.

-

Integration: Reveals the relative number of nuclei giving rise to a signal.[1]

-

Multiplicity (Splitting Pattern): Describes the number of neighboring nuclei, a result of spin-spin coupling.[1]

-

Coupling Constant (J): The distance between peaks in a multiplet, providing information about the dihedral angle and connectivity between coupled nuclei.

By analyzing these parameters, a detailed picture of a molecule's connectivity and stereochemistry can be constructed.[2]

II. Predicted ¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum provides information about the number, environment, and connectivity of protons in a molecule. For this compound, we can predict the chemical shifts and splitting patterns for each proton based on established principles of NMR spectroscopy.[5]

Molecular Structure and Proton Numbering

To facilitate the analysis, the protons in the molecule are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR data are summarized in the table below. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic rings. Electron-donating groups, like the methoxy groups, will shield nearby protons, shifting their signals upfield (to lower ppm values).[6] Conversely, electron-withdrawing groups, such as the chloro, fluoro, and carboxylic acid groups, will deshield adjacent protons, causing their signals to appear downfield (at higher ppm values).[6][7]

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Integration |

| H-3 | ~6.5 | s | - | 1H |

| H-6 | ~8.0 | s | - | 1H |

| OCH₃ (C-2) | ~3.9 | s | - | 3H |

| OCH₃ (C-4) | ~3.8 | s | - | 3H |

| CH₂ | ~4.1 | s | - | 2H |

| H-4' | ~7.1-7.3 | t | ~8.0 (H-H) | 1H |

| H-5' | ~7.0-7.2 | t | ~8.0 (H-H), ~1.5 (H-F) | 1H |

| H-6' | ~7.3-7.5 | t | ~8.0 (H-H) | 1H |

| COOH | ~11-13 | br s | - | 1H |

-

Aromatic Protons (H-3 and H-6): These protons are on the dimethoxybenzoic acid ring. H-3 is ortho to two electron-donating methoxy groups and will be significantly shielded, appearing at a lower chemical shift. H-6 is ortho to the carboxylic acid group and will be deshielded. Both are expected to be singlets due to the lack of adjacent protons.

-

Methoxy Protons (OCH₃): The two methoxy groups will appear as sharp singlets, each integrating to three protons. Their chemical shifts will be in the typical range for methoxy groups on an aromatic ring.

-

Benzyl Protons (CH₂): The two protons of the methylene bridge will be chemically equivalent and appear as a singlet.

-

Aromatic Protons (H-4', H-5', H-6'): These protons are on the chloro-fluorobenzyl ring. Their chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms. The splitting patterns will be more complex due to both proton-proton and proton-fluorine coupling. H-4' and H-6' are expected to be triplets due to coupling with their two neighboring protons. H-5' will also be a triplet due to coupling with H-4' and H-6', and may show further fine splitting due to coupling with the fluorine atom.

-

Carboxylic Acid Proton (COOH): This proton is highly deshielded and will appear as a broad singlet at a very high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

III. Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of a molecule. Since the natural abundance of ¹³C is low, proton decoupling is typically used to simplify the spectrum and enhance sensitivity, resulting in a spectrum of singlets where each unique carbon atom gives a distinct peak.

Predicted Chemical Shifts

The predicted ¹³C NMR chemical shifts are summarized in the table below. The chemical shifts are influenced by the electronegativity of attached atoms and the overall electronic environment.[8] Carbons attached to electronegative atoms like oxygen, chlorine, and fluorine will be deshielded and appear at higher chemical shifts.[9] Aromatic carbon chemical shifts are also affected by the electronic nature of the substituents.[8][10]

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~120 |

| C-2 | ~160 |

| C-3 | ~98 |

| C-4 | ~162 |

| C-5 | ~115 |

| C-6 | ~133 |

| COOH | ~170 |

| OCH₃ (C-2) | ~56 |

| OCH₃ (C-4) | ~55 |

| CH₂ | ~35 |

| C-1' | ~130 |

| C-2' | ~155 (d, J ≈ 245 Hz) |

| C-3' | ~125 (d, J ≈ 15 Hz) |

| C-4' | ~128 (d, J ≈ 4 Hz) |

| C-5' | ~124 |

| C-6' | ~130 |

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of these carbons are influenced by the methoxy and carboxylic acid groups. C-2 and C-4, being attached to the electronegative oxygen atoms of the methoxy groups, will be the most deshielded.

-

Carboxylic Acid Carbon (COOH): This carbon will be highly deshielded due to the two attached oxygen atoms and will appear at a very high chemical shift.

-

Methoxy Carbons (OCH₃): These carbons will appear in the typical upfield region for sp³ hybridized carbons attached to an oxygen atom.

-

Benzyl Carbon (CH₂): This sp³ hybridized carbon will appear in the upfield region.

-

Aromatic Carbons (C-1' to C-6'): The chemical shifts of these carbons are influenced by the chlorine and fluorine atoms. C-2', being directly attached to the highly electronegative fluorine atom, will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The other carbons in this ring will also show smaller carbon-fluorine couplings.

IV. Advanced 2D NMR Techniques for Structural Confirmation

While 1D NMR provides a wealth of information, complex molecules often require 2D NMR experiments for complete and unambiguous structural elucidation.

COSY (Correlation Spectroscopy)

COSY is a homonuclear correlation experiment that identifies protons that are coupled to each other.[11][12][13][14] In a COSY spectrum, cross-peaks appear between the signals of coupled protons.[11][15] For this compound, a COSY experiment would be crucial for confirming the connectivity of the protons on the chloro-fluorobenzyl ring, showing correlations between H-4', H-5', and H-6'.[11][12]

Caption: Expected COSY correlations for the chloro-fluorobenzyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

HSQC is a heteronuclear correlation experiment that identifies direct one-bond correlations between protons and the carbons to which they are attached.[16][17][18][19][20] Each cross-peak in an HSQC spectrum corresponds to a C-H bond.[16][17] This experiment is invaluable for assigning the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is another heteronuclear correlation experiment that reveals long-range (typically 2-3 bond) correlations between protons and carbons.[19][21][22][23][24] This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of a molecule.[24] For the target molecule, HMBC would show correlations from the CH₂ protons to C-5, C-1', C-2', and C-6', thus confirming the connection between the two aromatic rings.

Caption: Key expected HMBC correlations from the benzyl protons.

DEPT (Distortionless Enhancement by Polarization Transfer)